6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
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Description
Molecular Structure Analysis
The molecular structure of this compound likely involves a planar purine imidazole dione ring system, with the dimethylanilino group and the ethyl group attached at different positions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .Scientific Research Applications
Synthesis and Biological Activity
- Antiviral and Antihypertensive Activity: Research on derivatives of 7,8-polymethylenepurine, which may be structurally related to the compound , explores their synthesis for antiviral and antihypertensive activities. These studies highlight the potential of such compounds in medicinal chemistry, particularly in developing new therapeutic agents (Nilov et al., 1995).
- Precursors for Purine Analogs: Another avenue of research involves the synthesis of disubstituted imidazoles and related compounds as precursors to purine analogs. This includes exploring various synthetic pathways to enhance the availability of purine derivatives for further biological evaluation (Alves et al., 1994).
Cytotoxic Activity
- Cancer Research: Certain carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a core structure with purine analogs, have been tested for their cytotoxic properties against various cancer cell lines. This research underscores the potential of such compounds in the development of new anticancer drugs, with some showing potent activity at low concentrations (Deady et al., 2003).
Synthetic Methodologies
- Innovative Synthesis Techniques: Studies also focus on the development of new synthetic methods for constructing imidazole-based purine analogs. This includes exploring different reagents and conditions to improve the efficiency and selectivity of synthesis, providing valuable tools for further pharmaceutical research (Booth et al., 1992).
Applications in Material Science
- Advanced Materials: Research into the reactions and properties of imidazolines and related compounds extends beyond pharmacology into material science, where they are explored for their potential in creating novel materials with unique properties (Ichikawa et al., 1968).
properties
IUPAC Name |
6-[2-(2,4-dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-12-6-7-15(13(2)10-12)21-8-9-25-14(3)11-26-16-17(22-19(25)26)23(4)20(28)24(5)18(16)27/h6-7,10-11,21H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPSNZYJUHUIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 17495689 |
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